molecular formula C34H41N3O3 B1590822 Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 98660-18-5

Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-

Cat. No.: B1590822
CAS No.: 98660-18-5
M. Wt: 539.7 g/mol
InChI Key: YDYKGVWORCQOTN-UHFFFAOYSA-N
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Description

Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic molecule notable for its potential in medicinal and industrial applications. This compound is characterized by its intricate structure, combining furo[3,4-b]pyridinone with a diethylamino group and a hexyloxy-substituted phenyl ring. The presence of an indole moiety adds further complexity and functional possibilities to its chemical profile.

Properties

IUPAC Name

7-[4-(diethylamino)-2-hexoxyphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O3/c1-6-10-11-14-22-39-30-23-25(36(7-2)8-3)19-20-28(30)34(32-27(33(38)40-34)17-15-21-35-32)31-24(5)37(9-4)29-18-13-12-16-26(29)31/h12-13,15-21,23H,6-11,14,22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYKGVWORCQOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=CC(=C1)N(CC)CC)C2(C3=C(C=CC=N3)C(=O)O2)C4=C(N(C5=CC=CC=C54)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888777
Record name Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98660-18-5
Record name 7-[4-(Diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(3,4-b)pyridin-5(7H)-one, 7-(4-(diethylamino)-2-(hexyloxy)phenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Record name Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Record name Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Preparation Methods

Indole Derivative Preparation

Step Reagents & Conditions Yield (%) Notes
Methylation of methyl 1H-indole-5-carboxylate Sodium hydride (1.37 g), methyl iodide, DMF, 0 °C, 4–8 h 76–97 High purity product obtained by extraction and column chromatography
Alternative methylation Potassium hydride, tetrahydrofuran, room temperature, 0.5 h ~80 Efficient methylation with hexane washing and filtration

These methylated indole intermediates are crucial for subsequent coupling steps.

Coupling to Form the Final Compound

  • The aryl substituents are introduced onto the furo[3,4-b]pyridin-5-one core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), as described in patent WO2017060873A1 for related heterocyclic compounds.
  • The reaction conditions typically involve inert atmosphere, polar aprotic solvents (DMF, DMSO), and bases such as sodium hydride or potassium carbonate.
  • Temperature control is critical, often maintained between 0 °C and 80 °C to optimize yield and selectivity.

Reaction Conditions Summary Table

Synthetic Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Indole methylation NaH, MeI DMF 0 °C to RT 4–8 h 76–97
Indole methylation (alternative) KH, MeI THF RT 0.5 h ~80
Furo[3,4-b]pyridin-5-one core cyclization Pyridine & furan precursors, base Various RT to reflux Several hours Not specified
Aryl substitution coupling Pd-catalyst, base DMF/DMSO 0–80 °C Several hours Moderate to high

Research Findings and Notes

  • The synthesis of this compound demands careful control of reaction parameters to avoid side reactions, especially during the methylation and coupling steps.
  • The choice of base and solvent significantly impacts the yield and purity of intermediates. Sodium hydride in DMF is preferred for methylation of indole derivatives due to high yields and reproducibility.
  • The hexyloxy substituent introduction requires selective alkylation of phenolic hydroxyl groups, often performed prior to coupling to the core.
  • The diethylamino group is introduced via nucleophilic substitution on activated aromatic rings or by reductive amination methods.
  • Patent literature suggests scalable methods for preparing substituted furo[3,4-b]pyridin-5-one derivatives, enabling pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the indole and phenyl rings, forming various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the carbonyl group in the furo[3,4-b]pyridinone core, potentially leading to alcohol or alkane derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Acidic or basic catalysts to facilitate substitution reactions.

Major Products

  • Oxidized Compounds: : Products formed by adding oxygen-containing groups.

  • Reduced Compounds: : Products formed by reducing the carbonyl group.

  • Substituted Compounds: : Various derivatives formed by introducing new functional groups.

Scientific Research Applications

Chemistry

The compound is of interest for its synthetic utility in developing new materials and complex organic molecules. Its unique structure allows for versatile reactions and derivatizations.

Biology

In biological research, this compound could serve as a potential lead compound in drug discovery, targeting specific enzymes or receptors due to its multifunctional groups.

Medicine

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

Molecular Targets

The compound's mechanism of action could involve interacting with specific proteins or enzymes, leading to alterations in cellular pathways. Potential targets may include kinase enzymes or receptors involved in signaling pathways.

Pathways Involved

Interaction with these targets may lead to downstream effects in cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,4-b]pyridin-5(7H)-one: : Similar core structure but lacks the diethylamino and hexyloxy phenyl groups.

  • Indole Derivatives: : Other indole-containing compounds with different substituents.

  • Phenyl Ethers: : Compounds with similar phenyl-ether linkages but different substituents.

Uniqueness

This compound's uniqueness lies in its combination of multiple functional groups, offering a diverse array of chemical and biological activities that similar compounds might not provide

And that's a whirlwind tour of furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-. Hope this scratches that curiosity itch!

Biological Activity

Furo[3,4-b]pyridin-5(7H)-one, particularly in the context of its derivative 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Furo[3,4-b]pyridin-5(7H)-one is a heterocyclic compound characterized by a fused ring system comprising a pyridine and a furan moiety. Its molecular formula is C19H26N2O3C_{19}H_{26}N_2O_3 and it has a molar mass of approximately 330.43 g/mol. The compound's unique structure contributes to its biological activity, particularly in pharmacological applications.

Research indicates that furo[3,4-b]pyridin-5(7H)-one interacts with specific molecular targets within biological systems. Notably, it has been shown to modulate enzyme and receptor activities, which can lead to various therapeutic effects. For instance, preliminary studies suggest that it may bind to specific enzymes involved in cancer pathways, thereby influencing tumor growth and progression.

Biological Activities

Furo[3,4-b]pyridin-5(7H)-one exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated its potential as an anticancer agent. For example, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Properties :
    • Some derivatives exhibit promising antibacterial and antifungal activities against a variety of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting neuroprotective properties, potentially useful in treating neurodegenerative diseases. This activity may be linked to the modulation of oxidative stress pathways .

Comparison with Related Compounds

The following table compares furo[3,4-b]pyridin-5(7H)-one with structurally similar compounds based on their biological activity:

Compound NameSimilarity IndexUnique Features
Furo[2,3-b]pyridine0.93Different fused ring structure affecting reactivity
Pyrazolo[3,4-b]pyridine0.91Contains a pyrazole ring providing distinct properties
Pyrido[3,4-d]pyrimidine0.90Pyrimidine ring alters biological activity
Dimethyl pyridine-2,3-dicarboxylate0.88Dicarboxylate functionality enhances reactivity

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated the effects of furo[3,4-b]pyridin-5(7H)-one on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting dose-dependent anticancer effects.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Candida albicans. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating promising antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing Furo[3,4-b]pyridin-5(7H)-one derivatives, and how can reaction yields be improved?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol (3:1) under reflux. Monitor reaction progress via TLC and optimize catalyst loading (1.5–5 mol%) to improve yields (e.g., 40–55% in ).
  • Demethylation : For hydroxylated derivatives, employ BBr₃ in CH₂Cl₂ at 0°C to room temperature ().
  • Purification : Use flash chromatography (silica gel, CH₂Cl₂/EtOAc gradients) or preparative TLC for intermediates ().
    • Data Table :
Reaction TypeCatalystSolventTemp. (°C)Yield (%)Reference
Suzuki CouplingPd(PPh₃)₄Toluene/EtOH60–8029–55
DemethylationBBr₃CH₂Cl₂0–2535–46

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Dissolve in CDCl₃ or DMSO-d₆ and analyze chemical shifts. Key signals:
  • Furopyridinone ring protons (δ 6.5–8.5 ppm) ().
  • Diethylamino group (δ 1.2–3.4 ppm for CH₂ and CH₃) ( ).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) ().
    • Data Table :
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
Furopyridinone7.2–8.1 (m)155–165 (C=O)1680–1720
Indole C-H6.8–7.5 (s)110–130 (aromatic)740–780

Intermediate Research Questions

Q. What strategies mitigate poor solubility of this compound in aqueous buffers for bioactivity assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility ( ).
  • Prodrug Design : Introduce phosphate or ester groups at the hexyloxy chain ( ).
    • Validation : Measure solubility via HPLC-UV (λ = 254 nm) in PBS (pH 7.4) with 0.1% Tween-80 ( ).

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed to evaluate this compound?

  • Methodology :

  • Kinase Inhibition : Use fluorescence polarization assays (e.g., DYRK1A inhibition) with ATP concentrations near Km ().
  • Antioxidant Activity : Apply DPPH radical scavenging assays (IC₅₀) with ascorbic acid as a positive control ( ).
    • Data Table :
Assay TypeTargetIC₅₀ (µM)Reference
DPPH ScavengingAntioxidant25–50
Kinase InhibitionDYRK1A0.5–5.0

Advanced Research Questions

Q. How do stereochemical variations (e.g., at the indole substituent) impact biological activity?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) ( ).
  • Molecular Docking : Compare binding affinities of R/S configurations to kinase active sites (e.g., using AutoDock Vina) ( ).
    • Data Contradiction :
  • reports higher activity for R-enantiomers in kinase assays, while notes variable stereochemical effects depending on substituents.

Q. What experimental designs are suitable for studying environmental fate (e.g., biodegradation)?

  • Methodology :

  • OECD 301F Test : Measure biodegradation in activated sludge over 28 days ().
  • LC-MS/MS Analysis : Quantify degradation products (e.g., diethylamine metabolites) using MRM transitions ().
    • Data Table :
ParameterValueReference
Biodegradation Half-life15–30 days
Major Metabolite4-(diethylamino)phenol

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar furopyridinone derivatives?

  • Root Cause :

  • Catalyst degradation (e.g., Pd(PPh₃)₄ instability in air) reduces yields in vs. inert conditions in .
  • Steric hindrance from the hexyloxy group slows coupling kinetics ( ).
    • Mitigation :
  • Use Schlenk techniques for oxygen-sensitive reactions ().
  • Optimize reaction time (7–12 hrs) and temperature (60–80°C) ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-

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